ethyl 4-cyano-3-iodo-1H-pyrazole-1-carboxylate
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Overview
Description
Ethyl 4-cyano-3-iodo-1H-pyrazole-1-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with cyano, iodo, and ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-cyano-3-iodo-1H-pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of this compound with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by transition metals or other catalysts to enhance yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to improve efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-3-iodo-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to amines, while the pyrazole ring can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-cyano-3-iodo-1H-pyrazole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Researchers use it to study enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of ethyl 4-cyano-3-iodo-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and iodo groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-iodo-1H-pyrazole-5-carboxylate
- 3-Iodo-1H-pyrazole
- 4-Cyanopyrazole
Uniqueness
Ethyl 4-cyano-3-iodo-1H-pyrazole-1-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and biological activity. The presence of both cyano and iodo groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
CAS No. |
827316-46-1 |
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Molecular Formula |
C7H6IN3O2 |
Molecular Weight |
291.05 g/mol |
IUPAC Name |
ethyl 4-cyano-3-iodopyrazole-1-carboxylate |
InChI |
InChI=1S/C7H6IN3O2/c1-2-13-7(12)11-4-5(3-9)6(8)10-11/h4H,2H2,1H3 |
InChI Key |
YBZQHBIAHWNULA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=C(C(=N1)I)C#N |
Origin of Product |
United States |
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